N-Isopropyl-N,N'-dimethyl-cyclohexane-1,2-diamine
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Overview
Description
N-Isopropyl-N,N’-dimethyl-cyclohexane-1,2-diamine is an organic compound with the molecular formula C11H24N2 It is a derivative of cyclohexane, featuring two amine groups substituted at the 1 and 2 positions, with additional isopropyl and dimethyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N,N’-dimethyl-cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with isopropyl and methylating agents. One common method includes the use of isopropyl bromide and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the amine groups.
Industrial Production Methods
On an industrial scale, the production of N-Isopropyl-N,N’-dimethyl-cyclohexane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes can be employed to facilitate the reaction, and the use of automated systems ensures precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N,N’-dimethyl-cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine groups are replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Primary and secondary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
N-Isopropyl-N,N’-dimethyl-cyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, facilitating various catalytic processes.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism by which N-Isopropyl-N,N’-dimethyl-cyclohexane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its structural features allow it to participate in hydrogen bonding and hydrophobic interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylcyclohexane-1,2-diamine: Lacks the isopropyl group, resulting in different steric and electronic properties.
N,N-Dimethylethylenediamine: Contains a shorter ethylene backbone instead of the cyclohexane ring, leading to different reactivity and applications.
N,N’-Dimethyl-1,2-diphenylethane-1,2-diamine:
Uniqueness
N-Isopropyl-N,N’-dimethyl-cyclohexane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
IUPAC Name |
1-N,2-N-dimethyl-2-N-propan-2-ylcyclohexane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-9(2)13(4)11-8-6-5-7-10(11)12-3/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOLBPGYGHYUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCCC1NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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